molecular formula C25H20N4O B012012 Mardepodect CAS No. 1292799-56-4

Mardepodect

Cat. No. B012012
M. Wt: 392.5 g/mol
InChI Key: AZEXWHKOMMASPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis in the context of chemistry often refers to the methods used to create chemical compounds through the reaction of simpler chemicals. Innovative synthesis strategies are crucial for developing molecules with specific physical, chemical, and biological properties. The integration of natural biosynthetic strategies with traditional chemical synthesis can lead to the creation of molecules with unique and desirable properties that are challenging to achieve through chemical strategies alone (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule, which directly influences the compound's chemical behavior and properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate molecular structures. Molecular-structure-based models using neural networks have been developed to estimate inventory data and environmental impacts of chemical production, demonstrating the complex relationship between molecular structure and chemical inventiveness (Gregor Wernet et al., 2008).

Chemical Reactions and Properties

Chemical reactions and properties are at the heart of understanding how compounds interact with each other and their environment. Synthetic studies, such as those focused on the MARDi cascade, illustrate the complexity and creativity involved in chemical synthesis, specifically in the formation of heterocyclic seven-membered rings which can be crucial for the development of pharmaceuticals and other functional materials (Yoann Coquerel et al., 2006).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for determining its practical applications and handling requirements. The design of new materials often involves reticular synthesis, which aims to create materials with predetermined structures, compositions, and properties, including porosity and gas storage capacity (O. Yaghi et al., 2003).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, stability under various conditions, and acidity or basicity, define how a compound can be used and synthesized. Advances in computer-aided synthesis planning (CASP) highlight the importance of understanding and predicting chemical reactions' outcomes, aiding in the design of synthesis pathways and the anticipation of product formation (Connor W. Coley et al., 2018).

Scientific Research Applications

  • Neuroscience and Behavior Analysis : MarmoDetector, a novel 3D automated system, enhances research on the neural basis of brain disorders by facilitating rapid and accurate analysis of marmoset behavior (Yabumoto et al., 2019).

  • Genetics and Synthetic Biology : MarpoDB is an open registry database for Marchantia polymorpha genes and genetic parts, integral for synthetic biology workflows (Delmans et al., 2017).

  • Educational Methods : The application of a scientific approach in English subjects improved student learning outcomes at X-IPA 1 Grade of SMAN I Maron in the academic year 2019/2020 (Wediastriana, 2020).

  • Astronomy and Data Analysis : Marz, a new redshifting application, offers greater usability, flexibility, and capacity to analyze a wider range of object types for the Australian Dark Energy Survey (OzDES) (Hinton et al., 2016).

  • Augmented Reality in Education : Mobile Augmented Reality (MAR) applications improved academic achievement in science courses for secondary school students but did not significantly affect their attitudes toward science and technology (Keçeci et al., 2021).

  • Microbial Ecology : MAR-FISH (Fluorescence in situ Hybridization combined with Microautoradiography) is widely used to reveal physiological properties of microorganisms in natural environments, such as wastewater treatment and marine systems, with single-cell resolution (Wagner et al., 2006).

  • Medical Education : mAR applications in anatomy education led to higher achievement and lower cognitive load in second-year undergraduate medical students (Küçük et al., 2016).

  • Microbial Community Analysis : NanoSIMS-based methodologies are pivotal for identifying, quantifying, and visualizing the incorporation of labeled substrates of single microorganisms in complex communities, especially in marine habitats (Musat et al., 2012).

  • Hyperspectral Imaging in Food Science : Hyperspectral imaging technology can classify beef marbling with high accuracy, offering a non-destructive and rapid technique (Velásquez et al., 2017).

  • STEM Education : Mobile Augmented Reality Assisted STEM-Based Learning effectively increases students' scientific literacy and achievement compared to conventional learning methods (Wahyu et al., 2020).

Future Directions

Mardepodect’s development reached Phase II clinical trials for schizophrenia and Huntington’s disease. Unfortunately, in 2017, Pfizer discontinued its development for these indications . Future research may explore alternative applications or improved formulations.

properties

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mardepodect

CAS RN

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mardepodect
Reactant of Route 2
Reactant of Route 2
Mardepodect
Reactant of Route 3
Reactant of Route 3
Mardepodect
Reactant of Route 4
Reactant of Route 4
Mardepodect
Reactant of Route 5
Reactant of Route 5
Mardepodect
Reactant of Route 6
Reactant of Route 6
Mardepodect

Citations

For This Compound
36
Citations
V Shapovalov, L Kopanitsa, LL Pruteanu, G Ladds… - Cancers, 2021 - mdpi.com
… Thus, in this study, we reposition the schizophrenia drug Mardepodect as … Mardepodect to those of Regorafenib, a drug already in clinical trials for GBM. We chose to study Mardepodect …
Number of citations: 3 www.mdpi.com
SS Stylli - Cancers, 2021 - mdpi.com
… drug response phenotypes of two drugs, Mardepodect and Regorafenib, with three human … to reposition the schizophrenia drug, Mardepodect, as a possible antiproliferative candidate …
Number of citations: 4 www.mdpi.com
LC Fei, A Gaurav, M Al-Nema - Letters in Organic Chemistry, 2022 - ingentaconnect.com
… compound (mardepodect) are selective inhibitors of PDE10A. Mardepodect was chosen due to … Similar to mardepodect, ellagic acid was involved in two hydrogen bond interactions with …
Number of citations: 3 www.ingentaconnect.com
SJ Devadiga, SS Bharate - Bioorganic Chemistry, 2022 - Elsevier
… Mardepodect is a powerful and selective PDE10A inhibitor with IC 50 of 0.37 nM and > 1000-fold selectivity over other PDEs. It interacts with the PDE10A active site via formatting H-…
Number of citations: 9 www.sciencedirect.com
LE Beck - 2021 - search.proquest.com
Organoids recapitulate complex 3D organ structures and represent a unique opportunity to probe the principles of self-organization. While we can alter an organoid’s morphology by …
Number of citations: 3 search.proquest.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
The vicinal diaryl heterocyclic framework has been widely used for the development of compounds with significant bioactivities. In this study, a series of diaryl heterocycles were …
Number of citations: 9 pubs.acs.org
FS Gruber, ZC Johnston, NR Norcross, I Georgiou… - bioRxiv, 2021 - biorxiv.org
… MP-10, also known as Mardepodect or PF-2545920, was a hit in our screen (Supplementary Table 2). Little information is available for the other PDE10A inhibitors. TAK-063 has gained …
Number of citations: 1 www.biorxiv.org
AD Bondarev, MM Attwood, J Jonsson… - Frontiers in …, 2022 - frontiersin.org
The phosphodiesterase (PDE) enzymes, key regulator of the cyclic nucleotide signal transduction system, are long-established as attractive therapeutic targets. During investigation of …
Number of citations: 9 www.frontiersin.org
A Shitrit, D Zaidman, O Kalid, I Bloch, D Doron… - Scientific reports, 2020 - nature.com
The COVID-19 pandemic caused by the SARS-CoV-2 requires a fast development of antiviral drugs. SARS-CoV-2 viral main protease (Mpro, also called 3C‐like protease, 3CLpro) is a …
Number of citations: 53 www.nature.com
FS Gruber, ZC Johnston, NR Norcross… - Human …, 2022 - academic.oup.com
… MP-10, also known as Mardepodect or PF-2545920, was a hit in our screen (Supplementary Table SII). Little information is available for the other PDE10A inhibitors but the high …
Number of citations: 6 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.